2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 16877-55-7
VCID: VC21076716
InChI: InChI=1S/C6H7NO4/c1-10-5-2-4(11-7-5)3-6(8)9/h2H,3H2,1H3,(H,8,9)
SMILES: COC1=NOC(=C1)CC(=O)O
Molecular Formula: C6H7NO4
Molecular Weight: 157.12 g/mol

2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid

CAS No.: 16877-55-7

Cat. No.: VC21076716

Molecular Formula: C6H7NO4

Molecular Weight: 157.12 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid - 16877-55-7

Specification

CAS No. 16877-55-7
Molecular Formula C6H7NO4
Molecular Weight 157.12 g/mol
IUPAC Name 2-(3-methoxy-1,2-oxazol-5-yl)acetic acid
Standard InChI InChI=1S/C6H7NO4/c1-10-5-2-4(11-7-5)3-6(8)9/h2H,3H2,1H3,(H,8,9)
Standard InChI Key ZLQGSBBFINDXKP-UHFFFAOYSA-N
SMILES COC1=NOC(=C1)CC(=O)O
Canonical SMILES COC1=NOC(=C1)CC(=O)O

Introduction

Chemical Structure and Properties

2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid contains a 1,2-oxazole (isoxazole) ring substituted with a methoxy group at the 3-position and an acetic acid moiety at the 5-position. The molecular formula is C6H7NO4 with a molecular weight of 157.126 g/mol. The structure can be characterized by its heterocyclic isoxazole core, which contributes to its chemical reactivity and potential biological interactions.

The compound belongs to the broader class of heterocyclic compounds, specifically oxazole derivatives, which are known for their diverse applications in chemistry and pharmaceutical sciences. The methoxy group at position 3 contributes to the electronic properties of the molecule, potentially enhancing the stability of the oxazole ring through electron donation.

Physical and Chemical Properties

Based on analysis of similar oxazole derivatives, the following properties can be inferred for 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid:

PropertyValue/Description
Molecular FormulaC6H7NO4
Molecular Weight157.126 g/mol
Physical StateLikely a crystalline solid at room temperature
SolubilityProbable solubility in polar organic solvents; limited water solubility
Hydrogen Bond AcceptorsMultiple (oxygen atoms in methoxy, ring, and carboxylic acid groups)
Hydrogen Bond DonorsCarboxylic acid group
Functional GroupsIsoxazole ring, methoxy group, carboxylic acid

The presence of the carboxylic acid group imparts acidic properties to the molecule, allowing it to participate in acid-base reactions. This functional group also provides opportunities for derivatization through esterification, amide formation, and other transformations.

Structural Relationships and Comparisons

2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid shares structural similarities with several other oxazole/isoxazole derivatives. Comparing its structure with related compounds provides insights into its potential properties and applications.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightStructural Differences
2-(3-Methoxy-1,2-oxazol-5-yl)acetic acidC6H7NO4157.126Reference compound
(3-hydroxy-5-isoxazolyl)acetic acidC5H5NO4~143Hydroxyl group at position 3 instead of methoxy
2-Hydroxy-2-(3-methyl-1,2-oxazol-5-yl)acetic acidC6H7NO4~157Methyl group at position 3 instead of methoxy; hydroxyl group on acetic acid chain
{[5-(furan-2-yl)-1,2-oxazol-3-yl]methoxy}acetic acidC10H9NO5223.18More complex structure with furan ring and different substitution pattern

This structural comparison demonstrates that 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid belongs to a family of oxazole compounds with varying substituents that can significantly affect their chemical and biological properties. The most closely related compound from the search results is (3-hydroxy-5-isoxazolyl)acetic acid, which differs only in having a hydroxyl group instead of a methoxy group at position 3.

Synthesis Methods

The synthesis of 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid can be approached through several methodologies, based on established procedures for similar oxazole derivatives.

Reaction Conditions and Considerations

The synthesis of oxazole derivatives typically requires careful control of reaction parameters:

  • Temperature control to prevent decomposition of heat-sensitive intermediates

  • pH monitoring, particularly for steps involving acid-sensitive functional groups

  • Selection of appropriate solvents based on the solubility of starting materials and products

  • Purification techniques such as recrystallization or chromatography to obtain the pure compound

The synthesis of 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid would likely require expertise in handling air-sensitive reagents and conducting reactions under inert atmospheres to prevent oxidation of intermediates.

Chemical Reactivity

The chemical reactivity of 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid is determined by its functional groups and heterocyclic core structure. Understanding its reactivity profile is essential for exploring its potential applications and developing synthetic methodologies for its derivatives.

Key Reaction Types

Based on the reactivity of similar isoxazole compounds, 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid may participate in several reaction types:

Oxidation Reactions: The compound might undergo oxidation with reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), potentially affecting the isoxazole ring or side chains.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could reduce the carboxylic acid functionality or possibly affect the heterocyclic ring structure.

Substitution Reactions: Various nucleophiles or electrophiles might react with the compound, leading to substitution of the methoxy group or reactions at other positions of the isoxazole ring.

Applications in Research and Industry

Synthetic Organic Chemistry

2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid has potential applications as a building block in organic synthesis. The presence of the carboxylic acid functionality provides a handle for further elaboration, allowing the construction of more complex molecules. The compound could serve as a precursor for the synthesis of:

  • Esters and amides with potential biological activity

  • Heterocyclic compounds with applications in medicinal chemistry

  • Novel materials with specific physical or chemical properties

Medicinal Chemistry

Based on the biological activities observed in similar oxazole derivatives, 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid might possess interesting biological properties. The isoxazole core is found in various bioactive compounds, suggesting potential applications in drug discovery.

Similar compounds have demonstrated:

  • Anticancer properties, as seen in some isoxazole derivatives that exhibit cytotoxicity against various cancer cell lines

  • Antimicrobial activity, which is common among heterocyclic compounds with similar structural features

  • Anti-inflammatory effects, often associated with carboxylic acid-containing compounds

Structure-Activity Relationships

Understanding the relationship between the structure of 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid and its potential biological activities can guide future research and applications.

Key Structural Features

Several structural elements might contribute to the compound's properties:

  • The isoxazole ring, which is a common pharmacophore in bioactive molecules

  • The methoxy group at position 3, which can influence electronic distribution and interactions with biological targets

  • The acetic acid side chain at position 5, which provides opportunities for hydrogen bonding and ionic interactions

Comparison with Bioactive Isoxazoles

Examining the structures of known bioactive isoxazole derivatives suggests potential mechanisms through which 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid might interact with biological systems:

  • It may act as an enzyme inhibitor through interactions with specific protein binding sites

  • The carboxylic acid group could form ionic bonds with positively charged amino acid residues in proteins

  • The methoxy group might participate in hydrophobic interactions or serve as a hydrogen bond acceptor

This structure-activity analysis suggests that 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid could potentially interact with biological targets in ways similar to other bioactive isoxazole derivatives, though specific activities would need to be confirmed through experimental studies.

Analytical Methods for Characterization

Various analytical techniques can be employed to characterize 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid and confirm its structure and purity.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR would show characteristic signals for the methoxy protons, the single proton on the isoxazole ring, and the methylene protons of the acetic acid group.

  • 13C NMR would reveal the carbon atoms in the isoxazole ring, the methoxy carbon, the methylene carbon, and the carboxylic acid carbon.

Infrared (IR) Spectroscopy:

  • Expected to show characteristic absorption bands for the carboxylic acid (O-H stretch, C=O stretch), the methoxy group (C-O stretch), and the isoxazole ring.

Mass Spectrometry:

  • Would provide the molecular weight and fragmentation pattern, helping to confirm the structure.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

  • Useful for assessing the purity of the compound and for separation from related compounds.

Thin-Layer Chromatography (TLC):

  • A simple technique for monitoring reactions and initial purity assessments.

These analytical methods collectively provide a comprehensive approach to confirm the identity, purity, and structural features of 2-(3-Methoxy-1,2-oxazol-5-yl)acetic acid.

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